REACTION_CXSMILES
|
C(=O)([O-])[O-].[NH4+:5].[NH4+].[CH3:7][O:8][C:9](=[O:26])[CH:10]([CH:24]=O)[N:11]([CH:22]=O)[CH:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH2:15][CH2:14][CH2:13]1>C1(C)C(C)=CC=CC=1>[CH3:7][O:8][C:9]([C:10]1[N:11]([CH:12]2[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[CH2:15][CH2:14][CH2:13]2)[CH:22]=[N:5][CH:24]=1)=[O:26] |f:0.1.2|
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Name
|
|
Quantity
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33 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
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Name
|
N,α-bis-formyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)glycine methyl ester
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
COC(C(N(C1CCCC2=CC=CC=C12)C=O)C=O)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
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UNSPECIFIED
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Setpoint
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70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the temperature is raised to 120° C. for 3 hours
|
Duration
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3 h
|
Type
|
CONCENTRATION
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Details
|
After concentration the 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-5-imidazolecarboxylic acid methyl ester
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Type
|
CUSTOM
|
Details
|
precipitates from the solution
|
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1=CN=CN1C1CCCC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |